(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine
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Overview
Description
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a vinyl group attached to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine derivative reacts with a vinyl boronate ester in the presence of a palladium catalyst.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via a Suzuki coupling reaction, where the vinyl pyridine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: The dioxaborolane moiety can act as a ligand in transition metal catalysis.
Biology
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Industry
Material Science: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine depends on its specific application. For example, in catalysis, the dioxaborolane moiety can coordinate to a metal center, facilitating various chemical transformations. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-5-(trifluoromethyl)pyridine imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with other substituents. This can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C14H17BF3NO2 |
---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H17BF3NO2/c1-12(2)13(3,4)21-15(20-12)8-7-11-6-5-10(9-19-11)14(16,17)18/h5-9H,1-4H3/b8-7+ |
InChI Key |
TVAJYTCOXSFGBT-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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